molecular formula C10H16ClN3O3 B13937676 N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride

N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride

Cat. No.: B13937676
M. Wt: 261.70 g/mol
InChI Key: WSSBFGRTINNCQC-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the acetamide group. The synthetic route may include the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

    Introduction of the Acetamide Group: The acetamide group is introduced through a reaction with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,8-Diazaspiro[4.5]decan-1-one Derivatives: These compounds share a similar spirocyclic core and have been studied for their biological activities.

    3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene Derivatives: These derivatives have been evaluated as inhibitors against protein tyrosine phosphatase 1B.

Uniqueness

N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride is unique due to its specific acetamide group and hydrochloride salt form, which may confer distinct biological properties and solubility characteristics compared to other similar compounds.

Properties

Molecular Formula

C10H16ClN3O3

Molecular Weight

261.70 g/mol

IUPAC Name

N-(1,3-dioxo-2,8-diazaspiro[4.5]decan-2-yl)acetamide;hydrochloride

InChI

InChI=1S/C10H15N3O3.ClH/c1-7(14)12-13-8(15)6-10(9(13)16)2-4-11-5-3-10;/h11H,2-6H2,1H3,(H,12,14);1H

InChI Key

WSSBFGRTINNCQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C(=O)CC2(C1=O)CCNCC2.Cl

Origin of Product

United States

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